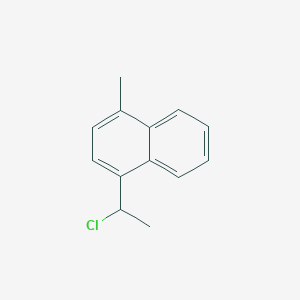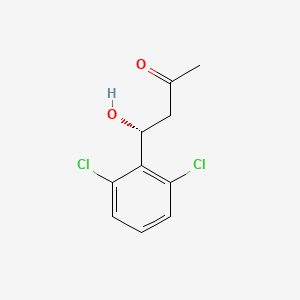
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione is a complex organic compound characterized by its unique structure, which includes a ten-membered ring with multiple bonds and substituents
Métodos De Preparación
The synthesis of 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione typically involves multiple steps, including the formation of the cyclodecane ring and the introduction of the alkyne and ketone functionalities. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the ten-membered ring through cyclization of appropriate precursors.
Alkyne Introduction: Incorporation of alkyne groups using reagents such as acetylene derivatives.
Oxidation: Introduction of ketone functionalities through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Addition Reactions: The alkyne groups can undergo addition reactions with reagents such as hydrogen or halogens.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, halogens for addition reactions, and strong oxidizing agents for oxidation.
Aplicaciones Científicas De Investigación
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of multiple bonds and functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various pathways.
Comparación Con Compuestos Similares
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione can be compared with other similar compounds, such as:
Cyclodecane Derivatives: Compounds with similar ring structures but different substituents.
Alkyne-Containing Compounds: Molecules with alkyne groups that exhibit similar reactivity.
Ketone-Containing Compounds: Compounds with ketone functionalities that undergo similar reactions.
The uniqueness of this compound lies in its combination of a ten-membered ring with multiple alkyne and ketone groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
142656-43-7 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3,3,10,10-tetramethylcyclodec-6-en-4,8-diyne-1,2-dione |
InChI |
InChI=1S/C14H14O2/c1-13(2)9-7-5-6-8-10-14(3,4)12(16)11(13)15/h5-6H,1-4H3 |
Clave InChI |
KUNZITULXLEFQO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C#CC=CC#CC(C(=O)C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


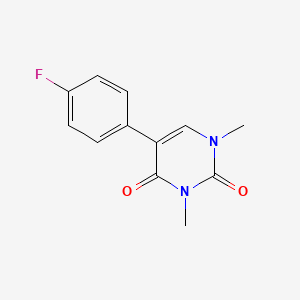
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)

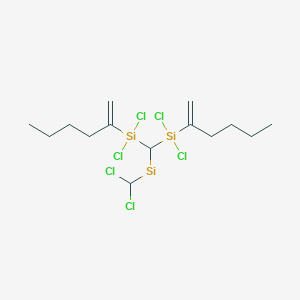
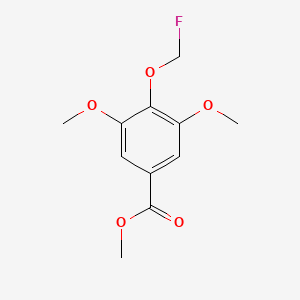
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)



![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
